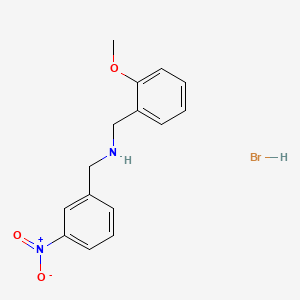

(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide

Descripción

(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide (CAS: 1019545-61-9) is a secondary amine salt with a molecular formula of C₁₅H₁₇BrN₂O₃ and a molecular weight of 353.22 g/mol . It features a 2-methoxybenzyl group attached to a 3-nitrobenzyl moiety, with the hydrobromide salt enhancing its crystallinity and stability. This compound has been discontinued commercially, likely due to challenges in synthesis or niche applications .

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.BrH/c1-20-15-8-3-2-6-13(15)11-16-10-12-5-4-7-14(9-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSQNYYPFJXSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC(=CC=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide typically involves the reaction of 2-methoxybenzylamine with 3-nitrobenzyl bromide in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are often used in substitution reactions.

Major Products Formed

Oxidation: Nitro and methoxy derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position Variations

(4-Methoxybenzyl)(3-nitrobenzyl)amine Hydrobromide (CAS: 1609396-11-3)

- Structural Difference : The methoxy group is at the para position (4-methoxy) instead of ortho (2-methoxy).

- The electronic effects remain similar, but the spatial arrangement may alter binding affinity in catalytic or biological systems .

2-(3-Methoxyphenyl)ethylamine Hydrobromide

- Structural Difference : A 3-methoxyphenethyl group replaces the 2-methoxybenzyl, and the nitro group is at the para position.

- Impact : The ethyl spacer increases flexibility, which could enhance conformational adaptability in metal-coordination reactions. The para-nitro group strengthens electron-withdrawing effects compared to meta-substitution .

Functional Group Replacements

(4-Fluorobenzyl)(2-methoxybenzyl)amine Hydrobromide (CAS: 499997-38-5)

- Structural Difference : The 3-nitrobenzyl group is replaced with 4-fluorobenzyl .

- Impact : Fluorine’s electronegativity introduces moderate electron-withdrawing effects, weaker than nitro. This substitution may improve metabolic stability in pharmaceutical contexts but reduces reactivity in nitration or reduction reactions .

(2-Methoxybenzyl)(3-pyridinylmethyl)amine Hydrobromide

- Structural Difference : The 3-nitrobenzyl group is substituted with 3-pyridinylmethyl .

- The absence of nitro simplifies reduction steps but limits use as a nitro precursor .

Steric and Electronic Modifications

(2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine Hydrobromide (CAS: 203739-35-9)

- Structural Difference : Additional 3-methoxy group on the benzyl ring.

- Impact: Increased steric bulk and electron-donating capacity may hinder nucleophilic reactions but enhance stability in acidic conditions. This compound’s multiple methoxy groups could improve solubility in non-polar solvents .

(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine Hydrobromide

- Structural Difference : 3-Nitrobenzyl replaced with 2-(trifluoromethyl)benzyl .

- Impact : The trifluoromethyl group is strongly electron-withdrawing and lipophilic, enhancing resistance to enzymatic degradation. This substitution is advantageous in agrochemical or pharmaceutical intermediates but may complicate synthesis due to fluorine’s reactivity .

Table 1: Key Properties of Selected Analogs

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| (2-Methoxybenzyl)(3-nitrobenzyl)amine HBr | 1019545-61-9 | C₁₅H₁₇BrN₂O₃ | 353.22 | 2-OMe, 3-NO₂ | Discontinued; high polarity |

| (4-Methoxybenzyl)(3-nitrobenzyl)amine HBr | 1609396-11-3 | C₁₅H₁₇BrN₂O₃ | 353.22 | 4-OMe, 3-NO₂ | Improved solubility vs. ortho |

| (4-Fluorobenzyl)(2-methoxybenzyl)amine HBr | 499997-38-5 | C₁₅H₁₅BrFNO₂ | 326.21 | 2-OMe, 4-F | Enhanced metabolic stability |

| (2,3-Dimethoxybenzyl)(2-methoxybenzyl)amine HBr | 203739-35-9 | C₁₇H₂₂BrNO₃ | 368.27 | 2,3-diOMe, 2-OMe | High steric bulk; stable |

Actividad Biológica

(2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide is a compound characterized by its unique structural components, which include a methoxy group and a nitro group attached to benzyl amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Chemical Name : (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide

- CAS Number : 1609400-22-7

- Molecular Formula : C16H18BrN2O2

The biological activity of (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide is primarily attributed to its ability to interact with various biological targets. The methoxy and nitro groups are crucial for modulating enzyme activities and receptor interactions, leading to changes in cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular responses such as apoptosis and proliferation.

Antimicrobial Activity

Research indicates that (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anti-inflammatory Effects

In vitro studies have shown that the compound reduces the secretion of inflammatory mediators in activated macrophages. For instance, it decreased tumor necrosis factor-alpha (TNF-α) levels by approximately 40% at a concentration of 25 µM, indicating its potential as an anti-inflammatory agent.

Anticancer Properties

The compound has been evaluated for its anticancer activity in several cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across these cell lines, suggesting potent cytotoxic effects.

Case Studies

-

Study on Anticancer Activity :

- A recent study assessed the effects of (2-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide on HeLa cells. The results indicated that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased Bax expression and decreased Bcl-2 levels.

- Table 1: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|-----------|-----------|---------------------|

| HeLa | 7.5 | Apoptosis induction |

| MCF-7 | 10.0 | Cell cycle arrest |

| A549 | 12.0 | Mitochondrial pathway activation |

-

Study on Anti-inflammatory Activity :

- An investigation into the anti-inflammatory properties revealed that treatment with the compound significantly reduced LPS-induced TNF-α release in RAW264.7 macrophages.

- Table 2: Anti-inflammatory Activity

| Treatment Concentration (µM) | TNF-α Levels (pg/mL) |

|-------------------------------|-----------------------|

| Control | 150 |

| 10 | 120 |

| 25 | 90 |

| 50 | 70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.